4-(2-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride
CAS No.: 1315365-95-7
Cat. No.: VC3052408
Molecular Formula: C13H15Cl2N3
Molecular Weight: 284.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1315365-95-7 |
|---|---|
| Molecular Formula | C13H15Cl2N3 |
| Molecular Weight | 284.18 g/mol |
| IUPAC Name | 5-(2-chlorophenyl)-2-pyrrolidin-2-yl-1H-imidazole;hydrochloride |
| Standard InChI | InChI=1S/C13H14ClN3.ClH/c14-10-5-2-1-4-9(10)12-8-16-13(17-12)11-6-3-7-15-11;/h1-2,4-5,8,11,15H,3,6-7H2,(H,16,17);1H |
| Standard InChI Key | PMVGFVRNOWDDGN-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)C2=NC=C(N2)C3=CC=CC=C3Cl.Cl |
| Canonical SMILES | C1CC(NC1)C2=NC=C(N2)C3=CC=CC=C3Cl.Cl |
Introduction
4-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride is a chemical compound belonging to the imidazole class, which is known for its diverse biological activities. This compound features a chlorophenyl group and a pyrrolidine moiety attached to an imidazole ring, enhancing its pharmacological potential. The compound is identified by the CAS number 1315365-95-7 and has a molecular weight of approximately 284.18 g/mol .
Synthesis and Preparation
The synthesis of 4-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride involves forming the imidazole ring and subsequent substitutions. This process typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Multicomponent reactions (MCRs) could potentially be used to synthesize complex scaffolds like this compound in a single step .
Biological Activity and Applications
Imidazole derivatives, including 4-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride, are of interest in medicinal chemistry due to their potential biological activities. Compounds with similar structures have shown anti-inflammatory and anti-cancer properties, although specific data on this compound's biological activity is limited.
Research Findings and Future Directions
While specific research findings on 4-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride are not extensively documented, its structural similarity to other imidazole derivatives suggests potential applications in drug discovery. Further studies are needed to explore its pharmacological effects and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume